Cas no 70888-76-5 ((-)-Coumachlor)

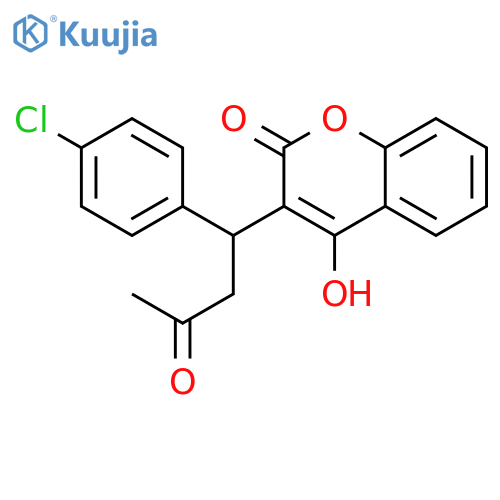

(-)-Coumachlor structure

商品名:(-)-Coumachlor

(-)-Coumachlor 化学的及び物理的性質

名前と識別子

-

- 2H-1-Benzopyran-2-one,3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxy-

- (R)-3-[1-(4-chlorophenyl)-3-oxo-butyl]-4-hydroxychromen-2-one

- S-(-)-P-CHLOROWARFARIN

- 2H-1-Benzopyran-2-one, 3-((1S)-1-(4-chlorophenyl)-3-oxobutyl)-4-hydroxy-

- (S)-3-(.ALPHA.-ACETONYL-4-CHLOROBENZYL)-4-HYDROXYCOUMARIN

- (S)-3-(alpha-Acetonyl-4-chlorobenzyl)-4-hydroxycoumarin

- (S)-Coumachlor

- (S)-4-Chlorowarfarin

- 479TYR2D1I

- UNII-479TYR2D1I

- GS-5564

- (-)-Coumachlor

- Coumachlor, (-)-

- (S)-p-Chlorowarfarin

- 70888-76-5

- 3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one

- Q27259036

-

- インチ: InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1

- InChIKey: DEKWZWCFHUABHE-HNNXBMFYSA-N

- ほほえんだ: CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O

計算された属性

- せいみつぶんしりょう: 342.06595

- どういたいしつりょう: 342.0658866g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

- PSA: 63.6

(-)-Coumachlor 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C725060-25mg |

(-)-Coumachlor |

70888-76-5 | 25mg |

$207.00 | 2023-05-18 | ||

| TRC | C725060-100mg |

(-)-Coumachlor |

70888-76-5 | 100mg |

$816.00 | 2023-05-18 | ||

| TRC | C725060-250mg |

(-)-Coumachlor |

70888-76-5 | 250mg |

$ 1200.00 | 2023-09-08 |

(-)-Coumachlor 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

70888-76-5 ((-)-Coumachlor) 関連製品

- 17834-03-6(7-Hydroxy Warfarin)

- 63740-80-7((S)-6-Hydroxy Warfarin)

- 63740-75-0((R)-6-Hydroxy Warfarin)

- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))

- 435-97-2(Phenprocoumon)

- 63740-76-1((R)-7-Hydroxy Warfarin)

- 5543-58-8(R-(+)-Warfarin)

- 94820-65-2(2H-1-Benzopyran-2-one,4,7-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]- (9CI))

- 5543-57-7(S-(-)-Warfarin)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量